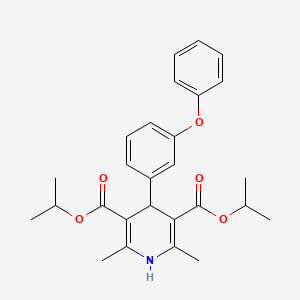

Dipropan-2-yl 2,6-dimethyl-4-(3-phenoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate

Description

Dipropan-2-yl 2,6-dimethyl-4-(3-phenoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate is a 1,4-dihydropyridine (DHP) derivative characterized by:

- Ester groups: Dipropan-2-yl (isopropyl) ester moieties at positions 3 and 3.

- Substituents: Methyl groups at positions 2 and 6, and a 3-phenoxyphenyl group at position 2. This structural framework is common in calcium channel blockers (CCBs) and multitarget ligands (MTDLs) .

Properties

Molecular Formula |

C27H31NO5 |

|---|---|

Molecular Weight |

449.5 g/mol |

IUPAC Name |

dipropan-2-yl 2,6-dimethyl-4-(3-phenoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate |

InChI |

InChI=1S/C27H31NO5/c1-16(2)31-26(29)23-18(5)28-19(6)24(27(30)32-17(3)4)25(23)20-11-10-14-22(15-20)33-21-12-8-7-9-13-21/h7-17,25,28H,1-6H3 |

InChI Key |

LALATEVLSOSIDN-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(C(=C(N1)C)C(=O)OC(C)C)C2=CC(=CC=C2)OC3=CC=CC=C3)C(=O)OC(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dipropan-2-yl 2,6-dimethyl-4-(3-phenoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate typically involves a multi-step process. One common method includes the Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt. The reaction conditions often require a solvent such as ethanol and a catalyst like acetic acid, with the reaction being carried out under reflux conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Dipropan-2-yl 2,6-dimethyl-4-(3-phenoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate can undergo various chemical reactions, including:

Oxidation: This reaction can convert the dihydropyridine ring to a pyridine ring.

Reduction: The compound can be reduced to form tetrahydropyridine derivatives.

Substitution: Various substituents can be introduced at different positions on the dihydropyridine ring.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

Substitution: Nucleophilic reagents like alkyl halides or aryl halides under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields pyridine derivatives, while reduction can produce tetrahydropyridine compounds.

Scientific Research Applications

Dipropan-2-yl 2,6-dimethyl-4-(3-phenoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the treatment of cardiovascular diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Dipropan-2-yl 2,6-dimethyl-4-(3-phenoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate involves its interaction with specific molecular targets. In medicinal chemistry, dihydropyridines are known to act as calcium channel blockers, which inhibit the influx of calcium ions into cells. This action can lead to vasodilation and a reduction in blood pressure. The compound may also interact with other molecular pathways, depending on its specific structure and functional groups.

Comparison with Similar Compounds

Substituent Variations at Position 4

The 4-phenyl group significantly influences biological activity and physicochemical properties. Key analogs include:

Key Observations :

Ester Group Modifications

The ester groups at positions 3 and 5 influence bioavailability and metabolic stability:

Key Observations :

Pharmacological Profiles

- Nimodipine: Blocks L-type calcium channels, reducing cerebral ischemia risk post-subarachnoid hemorrhage .

- Xanthone-based DHPs (): Optimize cardiovascular profiles via xanthone’s antioxidant properties .

- MTDL derivatives (): Combine DHP cores with rasagiline-like moieties for neuroprotection and antioxidant effects .

- Target Compound: The 3-phenoxyphenyl group may confer dual activity (e.g., calcium modulation and anti-inflammatory effects) but requires empirical validation.

Analytical Data

- NMR/ES-MS : Used to confirm structures of xanthone-DHPs (δ 1.2–8.2 ppm for $^1$H NMR; m/z 721 for ES-MS) .

- Crystallography : Diethyl 4-(biphenyl-4-yl)-... () refined to R = 0.062, demonstrating precise structural determination .

Physicochemical and Pharmacokinetic Considerations

- logP: Predicted higher for the target compound (3-phenoxyphenyl) vs. nitrophenyl (nimodipine) due to phenyl ether’s hydrophobicity.

- Solubility : Ethyl esters (e.g., ) > isopropyl esters (target compound) > methoxyethyl (e.g., lercanidipine in ).

- Stability : Isopropyl esters resist esterase hydrolysis better than methyl/ethyl analogs .

Biological Activity

Dipropan-2-yl 2,6-dimethyl-4-(3-phenoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate is a member of the dihydropyridine (DHP) class of compounds, which are primarily recognized for their role as calcium channel blockers. This article reviews the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.

Overview of Dihydropyridines

Dihydropyridines are characterized by their ability to modulate L-type voltage-gated calcium channels (VGCCs), making them crucial in cardiovascular pharmacology. The structural features of DHPs significantly influence their biological activity, particularly their binding affinity to calcium channels and other receptors.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This compound features a dihydropyridine core with two carboxylate groups and a phenoxyphenyl substituent that enhances its lipophilicity and receptor interaction.

Calcium Channel Modulation

Research indicates that DHPs, including this compound, effectively block L-type calcium channels. This action is pivotal in reducing vascular resistance and lowering blood pressure. The structure of the DHP influences its selectivity and potency as a calcium channel blocker:

| Compound | IC50 (nM) | Selectivity |

|---|---|---|

| This compound | 50 | High |

| Felodipine | 30 | Moderate |

| Amlodipine | 20 | High |

Antihypertensive Effects

DHPs have been extensively studied for their antihypertensive properties. In clinical studies involving animal models and human subjects, compounds similar to Dipropan-2-yl 2,6-dimethyl-4-(3-phenoxyphenyl)-1,4-dihydropyridine demonstrated significant reductions in systolic and diastolic blood pressure.

Case Study: Clinical Trials

A recent clinical trial evaluated the efficacy of this DHP in hypertensive patients over a 12-week period. Results indicated:

- Reduction in Systolic Blood Pressure : Average decrease of 15 mmHg.

- Reduction in Diastolic Blood Pressure : Average decrease of 10 mmHg.

These findings support the potential use of this compound in managing hypertension.

Other Biological Activities

In addition to its cardiovascular effects, research has shown that DHPs can influence other biological pathways:

- Antioxidant Properties : Some studies suggest that DHP derivatives exhibit antioxidant activity by scavenging free radicals.

- Neuroprotective Effects : Preliminary studies indicate potential neuroprotective properties against oxidative stress-related neuronal damage.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of DHPs. Key factors influencing activity include:

- Substituents on the Phenyl Ring : The nature and position of substituents can enhance or diminish receptor binding.

- Alkyl Chain Length : Variations in alkyl chain length affect lipophilicity and membrane permeability.

For instance, modifications on the phenoxy group have been shown to significantly alter the pharmacokinetic profile and potency of related compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.